molecular formula C31H29N3S B11050090 N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11050090
M. Wt: 475.6 g/mol
InChI Key: TXYKWEJYSWOEKV-UHFFFAOYSA-N
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Description

N~2~-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with the molecular formula C30H27N3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzyl and phenyl derivatives, followed by cyclization and thioamide formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~2~-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~2~-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-BENZYL-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of benzyl, phenyl, and thioamide groups provides a versatile platform for various chemical transformations and biological activities .

Properties

Molecular Formula

C31H29N3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-benzyl-6-(4-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3S/c1-22-15-17-25(18-16-22)28-26-14-8-9-19-33-27(24-12-6-3-7-13-24)21-34(31(26)33)29(28)30(35)32-20-23-10-4-2-5-11-23/h2-7,10-13,15-18,21H,8-9,14,19-20H2,1H3,(H,32,35)

InChI Key

TXYKWEJYSWOEKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NCC6=CC=CC=C6

Origin of Product

United States

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